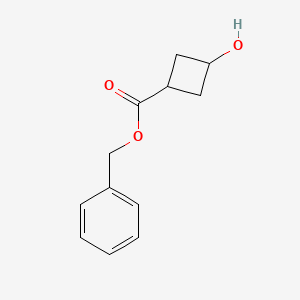
1-Cyclopentylpiperidine-4-carboxylic acid
Overview
Description
1-Cyclopentylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number 897094-32-5 . It has a molecular weight of 197.28 and its IUPAC name is 1-cyclopentyl-4-piperidinecarboxylic acid . The compound is a cyclic amino acid with a heterocyclic ring structure.
Molecular Structure Analysis
The molecular formula of 1-Cyclopentylpiperidine-4-carboxylic acid is C11H19NO2 . The InChI code is 1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) .Physical And Chemical Properties Analysis
1-Cyclopentylpiperidine-4-carboxylic acid has a molecular weight of 197.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Pharmaceuticals
Piperidine derivatives, including 1-Cyclopentylpiperidine-4-carboxylic acid, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry due to their wide range of biological activities.
Alkaloids
These compounds are also found in various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in agriculture as pesticides.
Synthesis of Substituted Piperidines
1-Cyclopentylpiperidine-4-carboxylic acid could potentially be used in the synthesis of substituted piperidines . Substituted piperidines are a class of organic compounds where one or more hydrogen atoms in the piperidine ring are replaced by other groups.
Synthesis of Spiropiperidines
This compound could also be used in the synthesis of spiropiperidines . Spiropiperidines are a type of organic compound that contains a piperidine ring fused to another ring.
Synthesis of Condensed Piperidines
1-Cyclopentylpiperidine-4-carboxylic acid could be used in the synthesis of condensed piperidines . Condensed piperidines are a class of organic compounds where the piperidine ring is fused with one or more other rings.
Synthesis of Piperidinones
This compound could potentially be used in the synthesis of piperidinones . Piperidinones are a class of organic compounds that contain a piperidine ring with a ketone functional group.
properties
IUPAC Name |
1-cyclopentylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDLXRGEMJMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629562 | |
| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
897094-32-5 | |
| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)





